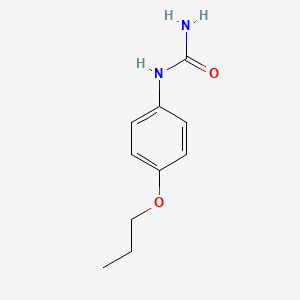

![molecular formula C8H7N3O B599733 1-Acetylpyrazolo[3,4-c]pyridine CAS No. 52090-67-2](/img/structure/B599733.png)

1-Acetylpyrazolo[3,4-c]pyridine

カタログ番号 B599733

CAS番号:

52090-67-2

分子量: 161.164

InChIキー: YACHLCXBKJVESW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

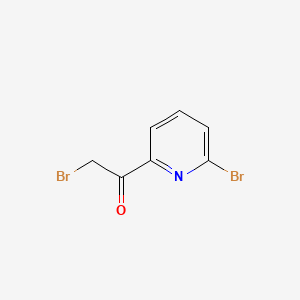

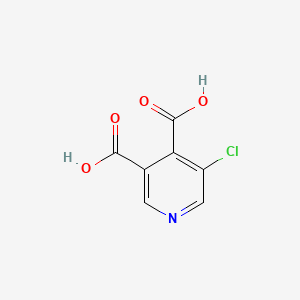

1-Acetylpyrazolo[3,4-c]pyridine is a chemical compound with the CAS Number: 52090-67-2 . It has a molecular weight of 161.16 and its IUPAC name is 1-acetyl-1H-pyrazolo[3,4-c]pyridine .

Molecular Structure Analysis

The InChI code for 1-Acetylpyrazolo[3,4-c]pyridine is 1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 1-Acetylpyrazolo[3,4-c]pyridine were not found in the retrieved papers, pyrazolo[3,4-b]pyridines, a related class of compounds, have been studied for their reactivity .Physical And Chemical Properties Analysis

1-Acetylpyrazolo[3,4-c]pyridine has a molecular weight of 161.16 . More specific physical and chemical properties were not found in the retrieved papers.科学的研究の応用

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been studied for their broad spectrum of pharmacological properties . This has led to the development of new compounds containing this scaffold .

- Methods of Application : The synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity was the subject of one study . The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .

- Results or Outcomes : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .

Application in Biomedical Research

- Field : Biomedical Research

- Summary of Application : Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .

Application in Drug Discovery

- Field : Drug Discovery

- Summary of Application : Pyrazolo[3,4-c]pyridines are a cornerstone of fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . They are valuable if they can be suitably elaborated to compliment a chosen target protein .

- Methods of Application : The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds was described, and these compounds can be selectively elaborated along multiple growth-vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

- Results or Outcomes : Linking multiple functionalisation strategies emulates a hit-to-lead pathway and demonstrates the utility of pyrazolo[3,4-c]pyridines to FBDD .

Application in Biomedical Applications

- Field : Biomedical Research

- Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

Application in Fragment-Based Drug Discovery

- Field : Drug Discovery

- Summary of Application : Pyrazolo[3,4-c]pyridines are a cornerstone of fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . They are valuable if they can be suitably elaborated to compliment a chosen target protein .

- Methods of Application : The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds was described, and these compounds can be selectively elaborated along multiple growth-vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

- Results or Outcomes : Linking multiple functionalisation strategies emulates a hit-to-lead pathway and demonstrates the utility of pyrazolo[3,4-c]pyridines to FBDD .

Application in Biomedical Applications

- Field : Biomedical Research

- Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

特性

IUPAC Name |

1-pyrazolo[3,4-c]pyridin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHLCXBKJVESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CN=C2)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665893 | |

| Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylpyrazolo[3,4-c]pyridine | |

CAS RN |

52090-67-2 | |

| Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a suspension of 3-acetylamino-4-methylpyridine (301.5 mg, 2.0 mmol, 1 equiv) in toluene (3 mL) was added tert-butyl nitrite (t-BuONO) (420 μL, 3.2 mmol, 1.6 equiv), acetic anhydride (560 μL, 6.0 mmol, 3 equiv) and potassium acetate (235.2 mg, 2.4 mmol, 1.2 equiv). The resultant mixture was heated at 80° C. for 2 hours, cooled to room temperature, and diluted with ethyl acetate (200 mL). The mixture was washed with saturated sodium bicarbonate solution (50 mL), water (50 mL) and brine (50 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide a crude residue. The residue was purified by flash chromatography (silica, 15% ethyl acetate/hexane to 50% ethyl acetate/hexane) to give 1-pyrazolo[3,4-c]pyridin-1-yl-ethanone (20.2 mg) which was used without further purification.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)